Dicloruro de dietilfosforamido

Descripción general

Descripción

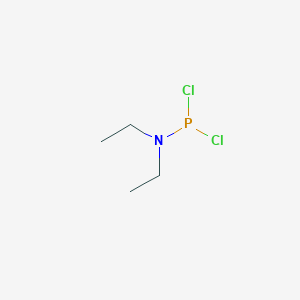

Diethylphosphoramidous dichloride is an organophosphorus compound with the molecular formula C4H10Cl2NP. It is a clear, colorless to pale yellow liquid that is highly reactive and moisture-sensitive. This compound is primarily used as a reagent in the preparation of diethylaminophosphine-metal complexes and various phosphines, phosphoramidites, and for the phosphitylation of alcohols .

Aplicaciones Científicas De Investigación

Diethylphosphoramidous dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphines and phosphoramidites.

Biology: Employed in the modification of biomolecules through phosphitylation reactions.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals

Mecanismo De Acción

Target of Action

Diethylphosphoramidous dichloride, also known as Dichloro(diethylamino)phosphine or N-dichlorophosphanyl-N-ethylethanamine, is primarily used as a reagent for the preparation of diethylaminophosphine-metal complexes . It is also used in the phosphitylation of alcohols . Thus, its primary targets are metal ions and alcohol groups in various compounds.

Mode of Action

The compound interacts with its targets through a process known as phosphitylation. In this process, the phosphorus atom in the diethylphosphoramidous dichloride molecule forms a bond with the oxygen atom in the alcohol group of another molecule, resulting in the formation of a phosphite ester . This reaction is commonly used in the synthesis of various organic compounds.

Result of Action

The primary result of the action of diethylphosphoramidous dichloride is the formation of diethylaminophosphine-metal complexes and phosphite esters . These compounds have various applications in the field of organic synthesis.

Action Environment

The action of diethylphosphoramidous dichloride is influenced by various environmental factors. For instance, the presence of water can cause it to react and produce toxic gases . It is also reactive with oxidizing agents, bases, and active metals . Therefore, it should be stored in a cool, dry place and handled with care .

Análisis Bioquímico

Biochemical Properties

Diethylphosphoramidous dichloride plays a significant role in biochemical reactions, particularly in the preparation of diethylaminophosphine-metal complexes. These complexes are crucial in various catalytic processes, including cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . The compound interacts with enzymes and proteins that facilitate these reactions, acting as a ligand that binds to metal centers, thereby enhancing the catalytic activity. The nature of these interactions involves the coordination of the phosphorus atom in Diethylphosphoramidous dichloride with the metal ions, forming stable complexes that are essential for the catalytic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethylphosphoramidous dichloride can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored in a cool, dry place to maintain its stability . Over time, Diethylphosphoramidous dichloride may degrade, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of Diethylphosphoramidous dichloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, Diethylphosphoramidous dichloride can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential toxicity to organs .

Metabolic Pathways

Diethylphosphoramidous dichloride is involved in various metabolic pathways, particularly those related to phosphorylation and enzyme regulation. The compound interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from proteins. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the phosphorylation of key metabolic enzymes by Diethylphosphoramidous dichloride can alter their activity, leading to changes in the rates of metabolic reactions and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, Diethylphosphoramidous dichloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, Diethylphosphoramidous dichloride may bind to transport proteins that carry it across cell membranes, allowing it to reach its target sites within the cell. The distribution of the compound can affect its activity and function, as it needs to be localized to specific areas to exert its biochemical effects .

Subcellular Localization

The subcellular localization of Diethylphosphoramidous dichloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Diethylphosphoramidous dichloride may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can phosphorylate enzymes and regulate metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethylphosphoramidous dichloride can be synthesized through the reaction of diethylamine with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis, which can lead to the formation of unwanted by-products. The general reaction is as follows:

PCl3+2C2H5NH2→(C2H5)2NPCl2+2HCl

Industrial Production Methods

In industrial settings, the production of dichloro(diethylamino)phosphine involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reagents and the product. The process is carefully controlled to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Diethylphosphoramidous dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidites and phosphines.

Oxidation Reactions: It can be oxidized to form phosphine oxides.

Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under anhydrous conditions to form phosphoramidites.

Amines: Reacts with amines to form phosphines.

Oxidizing Agents: Reacts with oxidizing agents to form phosphine oxides.

Major Products Formed

Phosphoramidites: Formed from the reaction with alcohols.

Phosphines: Formed from the reaction with amines.

Phosphine Oxides: Formed from oxidation reactions

Comparación Con Compuestos Similares

Similar Compounds

Diethylphosphoramidous dichloride: Similar in structure and reactivity, used in similar applications.

Dimethylphosphoramidous dichloride: Another related compound with similar reactivity but different alkyl groups.

Chloromethylphosphonic dichloride: Similar in reactivity but with different substituents on the phosphorus atom.

Uniqueness

Diethylphosphoramidous dichloride is unique due to its specific reactivity profile and the presence of diethylamino groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Actividad Biológica

Diethylphosphoramidous dichloride (DEPN), with the chemical formula C4H10Cl2NPO, is an organophosphorus compound that has garnered attention for its utility in organic synthesis and potential biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, reactivity, and applications in various fields.

Diethylphosphoramidous dichloride is a colorless to pale yellow liquid with a molecular weight of 196.06 g/mol. It is known for its reactivity with nucleophiles such as alcohols and amines, allowing it to act as an efficient phosphorylating agent. The compound can be synthesized through several methods, typically involving the reaction of diethylamine with phosphorus trichloride or related phosphorus compounds under controlled conditions .

Reactivity and Mechanism

Diethylphosphoramidous dichloride exhibits significant reactivity due to its electrophilic nature, which allows it to interact with various biological molecules. Key aspects of its biological activity include:

- Phosphorylation of Nucleophiles : DEPN can effectively phosphorylate alcohols and amines, leading to the formation of stable phosphate esters. These modified compounds may exhibit altered biological activities compared to their unmodified counterparts .

- Enzyme Interaction : Research indicates potential interactions with enzymes, suggesting applications in enzyme inhibition or modification. These interactions could be leveraged for developing inhibitors or probes in biochemical assays .

Toxicity and Safety

It is crucial to note that diethylphosphoramidous dichloride is classified as a corrosive and toxic compound. It can cause severe skin and eye burns upon contact, and its fumes are irritating to the respiratory system. Therefore, appropriate safety measures must be taken when handling this compound in laboratory settings .

Applications in Research

Diethylphosphoramidous dichloride has been utilized in various research contexts, particularly in catalysis and organic synthesis:

- Catalytic Reactions : DEPN has been employed as a reagent in the synthesis of phosphoramidites which serve as ligands in asymmetric catalysis. For example, binaphthyl-based phosphoramidites derived from DEPN have shown high enantioselectivity in palladium-catalyzed reactions .

- Synthesis of Phosphine Complexes : It serves as a precursor for creating diethylaminophosphine-metal complexes, which are essential in catalytic processes such as hydroformylation and hydrogenation .

Case Studies

- Asymmetric Catalysis : In a study involving binaphthyl-based phosphoramidites stabilized chiral palladium nanoparticles (PdNPs), DEPN was used to synthesize these ligands. The resulting catalysts demonstrated high yields (up to 85%) and excellent enantiomeric excess (>99% ee) in Suzuki coupling reactions, showcasing the compound's utility in asymmetric synthesis .

- Phosphorylation Studies : Another investigation focused on the phosphorylation of alcohols using DEPN, leading to the formation of phosphonate esters that exhibited unique properties beneficial for further chemical transformations .

Comparative Analysis

The following table summarizes key features of diethylphosphoramidous dichloride compared to other organophosphorus compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethylphosphoramidous dichloride | C4H10Cl2NPO | Efficient phosphorylation agent |

| Dichloro(diethylamino)phosphine | C4H10Cl2NP | Primarily used in chemical synthesis |

| Triphenylphosphine | C18H15P | Commonly used as a ligand in coordination chemistry |

| Phosphorus trichloride | PCl3 | Utilized for chlorination reactions |

This table highlights DEPN's versatility as both a phosphorylating agent and a participant in cross-coupling reactions, distinguishing it from other compounds listed.

Propiedades

IUPAC Name |

N-dichlorophosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEMCEULJQTJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369830 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-08-5 | |

| Record name | Dichloro(diethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the use of dichloro(diethylamino)phosphine preferred over other phosphorus halides in certain cyclotriphosphazene syntheses?

A1: While the abstracts don't explicitly state a preference, they highlight a key difference in reactivity. When reacting with 1,3-dimethylimidazolium-2-carboxylate, dichloro(diethylamino)phosphine yields the mono-imidazolium chlorophosphine [], unlike diphenylphosphorus chloride, which forms the bis-imidazolium phosphine []. This suggests that the diethylamino group influences the reaction pathway, potentially due to electronic or steric effects. Further research is needed to fully understand these effects and optimize synthetic strategies for specific cyclotriphosphazene targets.

Q2: What synthetic challenges arise when incorporating heteroatoms into cyclotriphosphazenes, and how does dichloro(diethylamino)phosphine help overcome them?

A2: According to the research, synthesizing cyclotriphosphazenes with heteroatom substituents requires access to heteroarylphosphinamides []. The abstract mentions that a general method was developed using dichloro(diethylamino)phosphine or diethylphosphoramidic dichloride as starting materials to access these crucial precursors. This implies that the reactivity of dichloro(diethylamino)phosphine is advantageous in reactions with heteroaryl groups, facilitating the synthesis of previously inaccessible or challenging-to-obtain cyclotriphosphazenes with diverse structural features.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.